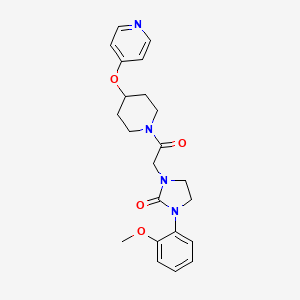

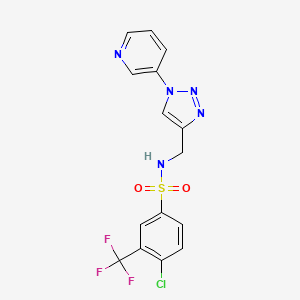

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

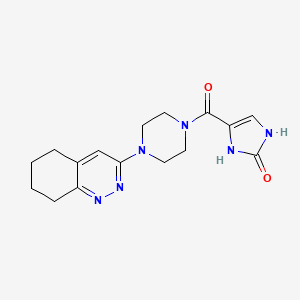

“N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. They have been investigated for their ability to combat bacterial, fungal, and viral infections. For instance, sulfazole, a thiazole derivative, shows antimicrobial efficacy against various pathogens. Researchers continue to explore novel thiazole-based compounds as potential antibiotics and antiseptics .

Antiretroviral Potential

Thiazoles have also made their mark in the fight against HIV/AIDS. Ritonavir, a thiazole-containing drug, acts as a protease inhibitor and plays a crucial role in antiretroviral therapy. Its mechanism involves inhibiting viral protease enzymes, thereby suppressing viral replication .

Antifungal Properties

Abafungin, another thiazole derivative, demonstrates antifungal activity. Researchers have explored its potential in treating fungal infections, making it a promising candidate for future antifungal drug development .

Anticancer Applications

Tiazofurin, a thiazole-based compound, stands out as an anticancer agent. It interferes with nucleotide metabolism and inhibits RNA synthesis, making it effective against certain cancer cells. Its unique mechanism of action has attracted attention in cancer research .

Anti-Inflammatory and Antioxidant Effects

Thiazoles possess anti-inflammatory properties, with compounds like meloxicam being used to manage inflammation-related conditions. Additionally, some thiazoles exhibit antioxidant activity, protecting cells from oxidative stress .

Other Therapeutic Areas

Beyond the above applications, thiazoles find use in treating Alzheimer’s disease (anti-Alzheimer), managing hypertension (antihypertensive), and protecting the liver (hepatoprotective). Their versatility extends to industrial applications, such as photosensitizers, catalysts, and dyes .

Remember, the thiazole moiety appears not only in synthetic drugs but also in natural products like vitamin B and penicillin. As research continues, we may uncover even more exciting applications for this intriguing compound! 🌟

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is not detailed in the available resources.

Orientations Futures

Thiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide”, and evaluating their biological activities.

Propriétés

IUPAC Name |

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRMCFJEJCKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)